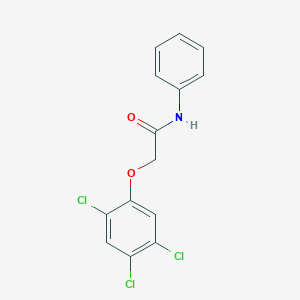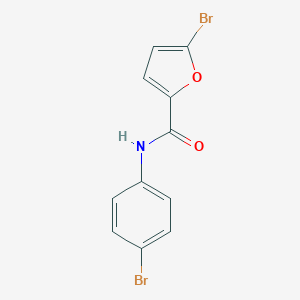
5-bromo-N-(4-bromophenyl)furan-2-carboxamide
Vue d'ensemble
Description
5-bromo-N-(4-bromophenyl)furan-2-carboxamide is an organic compound with the CAS Number: 58472-54-1. It has a molecular weight of 344.99 . This compound is in the form of a powder and is typically stored at room temperature .
Synthesis Analysis
The compound was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N, yielding 94% of the product . The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7Br2NO2/c12-7-1-3-8(4-2-7)14-11(15)9-5-6-10(13)16-9/h1-6H,(H,14,15) .Chemical Reactions Analysis
The compound was involved in a Suzuki-Miyaura cross-coupling reaction during its synthesis . Further chemical reactions involving this compound are not mentioned in the available data.Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 154-155°C .Applications De Recherche Scientifique
Antibacterial Activity Against Clinically Isolated Drug-Resistant Bacteria
Specific Scientific Field
Pharmaceuticals and Medicinal Chemistry
Summary of the Application
The compound “5-bromo-N-(4-bromophenyl)furan-2-carboxamide” has been synthesized and investigated for its in vitro antibacterial activities against clinically isolated drug-resistant bacteria A. baumannii, K. pneumoniae, E. cloacae, and S. aureus .
Methods of Application or Experimental Procedures
The compound was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N, yielding a 94% yield . The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base .
Results or Outcomes
The compound was found to be the most effective against these bacteria, particularly NDM-positive bacteria A. baumannii, as compared to various commercially available drugs . Docking studies and MD simulations further validated it, expressing the active site and molecular interaction stability .
Synthesis of Nitrofurantoin Analogues
Specific Scientific Field
Organic Chemistry and Medicinal Chemistry
Summary of the Application
The compound “5-bromo-N-(4-bromophenyl)furan-2-carboxamide” has been used in the synthesis of nitrofurantoin analogues containing furan and pyrazole scaffolds .
Methods of Application or Experimental Procedures
A series of thirteen nitrofurantoin analogues were designed and synthesized by the condensation of 5-Amino-1H-pyrazole-4-carboxamides with 5-nitrofuran-2-carbaldehyde or 5-methylfuran-2-carbaldehyde .
Results or Outcomes
The synthesized analogues were screened for their antibacterial efficacy against S. aureus ATCC29213, using tobramycin as a standard . Some compounds showed significant activity, while others were not successful in terms of activity .
Antibacterial Activity Against Other Drug-Resistant Bacteria
Summary of the Application
The compound “5-bromo-N-(4-bromophenyl)furan-2-carboxamide” has been synthesized and investigated for its in vitro antibacterial activities against other clinically isolated drug-resistant bacteria .
Results or Outcomes
The molecule was found to be the most effective activity against these bacteria, particularly NDM-positive bacteria A. baumannii as compared to various commercially available drugs . Docking studies and MD simulations further validated it, expressing the active site and molecular interaction stability .
Synthesis of Thiophene-Derived Small Organic Molecules
Summary of the Application
The compound “5-bromo-N-(4-bromophenyl)furan-2-carboxamide” has been used in the synthesis of thiophene-derived small organic molecules .
Methods of Application or Experimental Procedures
The compound was used in the synthesis of thiophene-derived small organic molecules, which have shown a wide variety of applications including agrochemical and pharmaceutical fields .
Results or Outcomes
The synthesized molecules were used in various applications, demonstrating the versatility and utility of “5-bromo-N-(4-bromophenyl)furan-2-carboxamide” in the synthesis of complex organic molecules .
Anti-Ulcer Activity
Summary of the Application
Furan derivatives, such as “5-bromo-N-(4-bromophenyl)furan-2-carboxamide”, have been found to have anti-ulcer properties .
Methods of Application or Experimental Procedures
The compound is typically administered orally in animal models to evaluate its anti-ulcer activity . The dosage and frequency of administration can vary depending on the specific experimental design .
Results or Outcomes
The compound has been found to exhibit significant anti-ulcer activity in preclinical studies . However, further research is needed to fully understand its mechanism of action and potential for clinical use .
Anti-Inflammatory Activity
Summary of the Application
Furan derivatives, including “5-bromo-N-(4-bromophenyl)furan-2-carboxamide”, have been investigated for their anti-inflammatory properties .
Methods of Application or Experimental Procedures
The compound is typically administered in animal models of inflammation to assess its anti-inflammatory activity . The specific methods can vary depending on the model of inflammation used .
Results or Outcomes
The compound has demonstrated significant anti-inflammatory activity in preclinical studies . Further research is needed to elucidate its mechanism of action and potential for clinical use .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
The compound has been investigated for its in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria A. baumannii, K. pneumoniae, E. cloacae, and S. aureus . It was found to be particularly effective against NDM-positive bacteria A. baumannii compared to various commercially available drugs . Docking studies and MD simulations further validated its activity, expressing the active site and molecular interaction stability . This suggests potential future directions in the development of new antibacterial agents.
Propriétés
IUPAC Name |
5-bromo-N-(4-bromophenyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br2NO2/c12-7-1-3-8(4-2-7)14-11(15)9-5-6-10(13)16-9/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVXVNWPAMSLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351618 | |
| Record name | 5-bromo-N-(4-bromophenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-bromophenyl)furan-2-carboxamide | |
CAS RN |
58472-54-1 | |
| Record name | 5-bromo-N-(4-bromophenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-N-(4-bromophenyl)furan-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



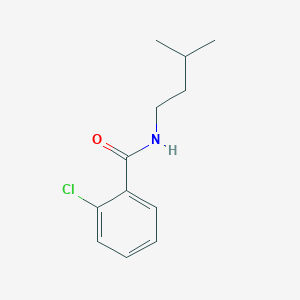
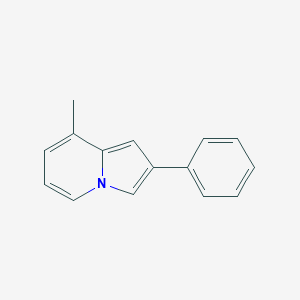
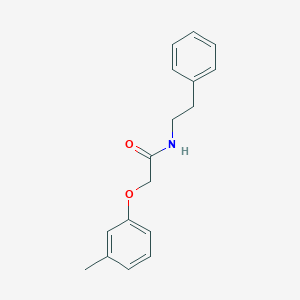
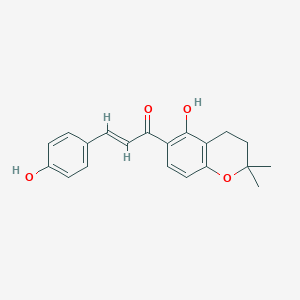
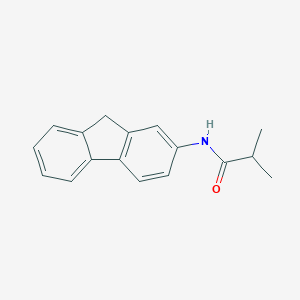
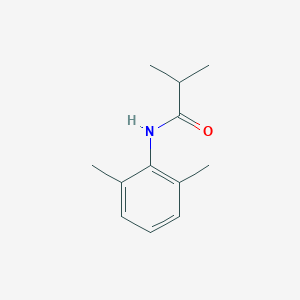
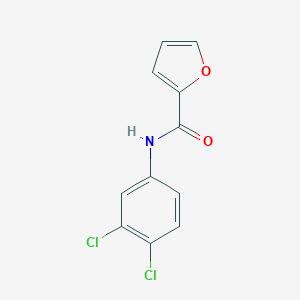


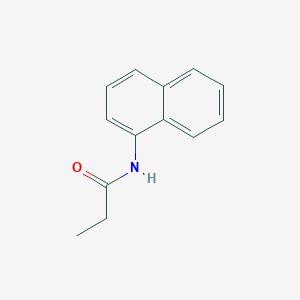
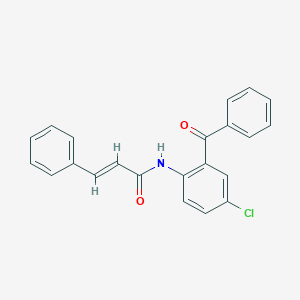
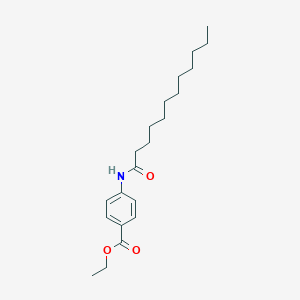
![Benzene, 1-bromo-4-[(4-methylphenyl)methyl]-](/img/structure/B185176.png)
